molecular formula C32H36N4O7 B11433750 4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide

4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide

Cat. No.: B11433750
M. Wt: 588.6 g/mol
InChI Key: JARFRINIEDODQO-UHFFFAOYSA-N
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Description

4-{[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(3-methoxypropyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with multiple substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(3-methoxypropyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the 3,4-dimethoxyphenyl group through a series of coupling reactions. The final steps involve the addition of the carbamoyl and benzamide groups under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-{[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-{[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenylethylamine
  • 3,4-Dimethoxybenzylamine

Uniqueness

4-{[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups and the quinazolinone core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H36N4O7

Molecular Weight

588.6 g/mol

IUPAC Name

4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C32H36N4O7/c1-41-18-6-16-34-30(38)24-12-9-23(10-13-24)20-36-31(39)25-7-4-5-8-26(25)35(32(36)40)21-29(37)33-17-15-22-11-14-27(42-2)28(19-22)43-3/h4-5,7-14,19H,6,15-18,20-21H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

JARFRINIEDODQO-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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